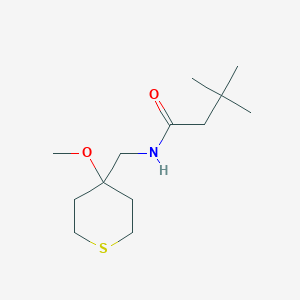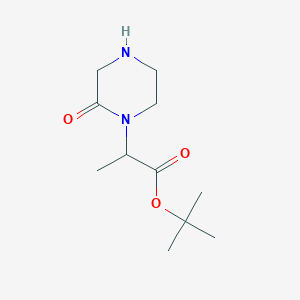![molecular formula C21H19N5O2S B2439707 N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114647-27-6](/img/structure/B2439707.png)
N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is a chemical compound with the molecular formula C21H19N5O2S . It is a member of the [1,3,4]thiadiazolo[3,2-a]pyrimidines family .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to a benzamide moiety, which is further linked to a [1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl group .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is 405.48 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .
Cytotoxic Activity
A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound could potentially be used in cancer research and treatment.
Synthesis of New Derivatives
The compound can be used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These new compounds can then be evaluated for various biological activities.
Biological Activity in Medicine and Agriculture
Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
Industrial Applications
Hydrazonoyl halides, a large group of compounds that include the compound , have wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, and have pharmaceutical and industrial applications .
Chemical Reactivities
These compounds have chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Wirkmechanismus
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have the ability to disrupt processes related to dna replication . This suggests that the compound may target enzymes or proteins involved in DNA replication.
Mode of Action
Given the known properties of 1,3,4-thiadiazole derivatives, it is plausible that this compound interacts with its targets by binding to them and disrupting their normal function, particularly those related to dna replication .
Biochemical Pathways
Given its potential to disrupt dna replication, it is likely that the compound affects pathways related to cell division and growth .
Result of Action
Given its potential to disrupt dna replication, it is likely that the compound inhibits cell division and growth .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-18(22-14-5-1-2-6-14)13-9-11-15(12-10-13)23-20-25-26-19(28)16-7-3-4-8-17(16)24-21(26)29-20/h3-4,7-12,14H,1-2,5-6H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSTNFMQOAJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)


![N-(4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439636.png)
![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)

![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)
